molecular formula C12H12O5 B014269 5,7,8-Trimethoxycoumarin CAS No. 60796-65-8

5,7,8-Trimethoxycoumarin

Cat. No. B014269
CAS RN: 60796-65-8
M. Wt: 236.22 g/mol
InChI Key: MSFXSDYNQKVMTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,7,8-Trimethoxycoumarin and related derivatives often involves multi-step chemical processes that may include the use of cinnamic acids and polyphosphoric acid (PPA) for the transfer of C-3 units to phenols, leading to coumarin formation. A novel methodology allows the synthesis of 3,4-unsubstituted coumarins, including 5,7,8-Trimethoxycoumarin, from commercially available materials, showcasing the compound's accessibility and the efficiency of these methods (Patnikar, Bhattacharjee, & Nadkarni, 2013); (Gao, Li, Chen, Wang, & Hua, 2013).

Molecular Structure Analysis

The molecular structure of coumarins, including 5,7,8-Trimethoxycoumarin, is characterized by the coumarin backbone with methoxy groups at positions 5, 7, and 8. This structure contributes to its optical properties, allowing applications in materials science for photodimerization in self-assembled monolayers (Fang, Whitaker, Weslowski, Chen, Naciri, & Shashidhar, 2001).

Chemical Reactions and Properties

The reactivity of 5,7,8-Trimethoxycoumarin under various conditions can lead to a range of chemical reactions, including photodimerization and interactions with other chemical entities, which are useful in synthesizing complex molecular systems and for applications in chemical sensing and materials science (Fang et al., 2001).

Scientific Research Applications

  • Gastroprotective Effects : A study by Son et al. (2015) found that derivatives of 5,7,8-Trimethoxycoumarin, like 5,6,7-trimethoxycoumarin and 6,7,8-trimethoxycoumarin, offer gastroprotective benefits with low toxicity and minimal effects on drug-metabolizing enzymes (Son et al., 2015).

  • Photodynamic Therapy : Zou et al. (2013) identified that a 5,7,8-Trimethoxycoumarin derivative could be a potent agent for photodynamic therapy (PDT) in treating both superficial diseases and solid tumors (Zou et al., 2013).

  • Cancer Treatment Potential : Alesiani et al. (2008) demonstrated that 5,7-dimethoxycoumarin significantly reduces cell proliferation and induces differentiation in melanoma cell lines, which could be beneficial for cancer treatment (Alesiani et al., 2008).

  • Anti-inflammatory Properties : Taechowisan et al. (2007) reported that certain derivatives, like 5,7,4'-trimethoxy-4-phenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, exhibit in vitro anti-inflammatory actions, especially in reducing TNF-alpha formation (Taechowisan et al., 2007).

  • Potential Genotoxic Effects : Abel and Schimmer (1981) noted that 8,7,8-Trimethoxycoumarin could slightly increase sister chromatid exchange frequency and exhibit clastogenic activity in human lymphocytes in vitro (Abel & Schimmer, 1981).

  • Antibacterial Activity : Kayser and Kolodziej (1997) observed that 5,7,8-trimethoxycoumarin shows antibacterial activity, supporting the traditional use of certain Pelargonium species in folk medicine (Kayser & Kolodziej, 1997).

  • Schizophrenia Treatment : Chen et al. (2013) found that a coumarin derivative (17m) shows promise as a new class of drugs for treating schizophrenia due to its affinity for dopamine and serotonin receptors (Chen et al., 2013).

  • Antitubercular Potential : Tandon et al. (2011) characterized 7-Amino-4-methylcoumarin (NA5) as an effective in vitro antitubercular agent, indicating its potential as a novel drug candidate for tuberculosis treatment (Tandon et al., 2011).

  • Natural Occurrence : Goh et al. (1990) identified 5,7,8-trimethoxycoumarin in the plant Euodia latifolia, indicating its natural presence in certain plant species (Goh et al., 1990).

  • Chemopreventive and Anticancer Activities : Sahebkar and Iranshahi (2010) discussed the promising in vitro and in vivo cancer chemopreventive and anticancer activities of 7-Prenyloxycoumarins, such as umbelliprenin, found in some plants (Sahebkar & Iranshahi, 2010).

Safety And Hazards

The safety data sheet for 5,7,8-Trimethoxycoumarin suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Future Directions

While 5,7,8-Trimethoxycoumarin has been identified as an anti-parasite agent , more research is needed to fully understand its potential applications and mechanisms of action. Future studies could also explore its synthesis methods and chemical reactions.

properties

IUPAC Name

5,7,8-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXSDYNQKVMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313133
Record name 5,7,8-Trimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,8-Trimethoxycoumarin

CAS RN

60796-65-8
Record name 5,7,8-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60796-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,8-Trimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
D Maes, ME Riveiro, C Shayo, C Davio, S Debenedetti… - Tetrahedron, 2008 - Elsevier
The synthesis of five naturally occurring polyoxygenated coumarins is described. It concerns two 5,6,7-trioxygenated coumarins, ie, 6-hydroxy-5,7-dimethoxycoumarin (fraxinol) 1 and 5,…
O Kayser, H Kolodziej - Phytochemistry, 1995 - Elsevier
The range of natural simple coumarins is extended by discovery of the highly oxygenated representatives 6,8-dihydroxy-7-methoxycoumarin, 6,7,8-trihydroxycoumarin, 6,8-dihydroxy-5,7…
SH Goh, VC Chung, CK Sha, TCW Mak - Phytochemistry, 1990 - Elsevier
Extracts of Euodia latifolia provided mainly coumarin derivatives, 5,7,8-trimethoxycoumarin, bergapten, and 6,7,8-trimethoxycoumarin, and minor amounts of two new natural products …
RS Costa, OP Souza Filho, O Dias Júnior… - Revista Brasileira de …, 2018 - SciELO Brasil
Five coumarins (5,7,8-trimethoxycoumarin (1), sabandin (2), cubreuva lactone (3), 5,7-dimethoxycoumarin (5) and braylin (6)), seven furoquinoline alkaloids (isopimpinelin (4), pteleine (…
Number of citations: 31 www.scielo.br
GRM Garcia, L Hennig, EFR Rodríguez… - Revista Brasileira de …, 2016 - SciELO Brasil
In the presented research we isolated and characterized compounds from Loricaria ferruginea (Ruiz & Pav.) Wedd., Asteraceae. To the best of our knowledge no data on any …
Number of citations: 11 www.scielo.br
W Feger, H Brandauer, P Gabris… - Journal of agricultural …, 2006 - ACS Publications
The nonvolatile fractions of cold-pressed peel oils of Key and Persian lime as well as grapefruit were separated by high-speed countercurrent chromatography (HS-CCC). In addition to …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
H Ishii, J Kobayashi, M Ishikawa… - … zasshi: Journal of the …, 1991 - europepmc.org
Chemical constituents of the root bark of Toddalia asiatica (L.) Lam.(T. aculeata Pers.), Rutaceae, were examined. In addition to twelve known coumarins [toddaculin (2), coumurrayin (5)…
Number of citations: 42 europepmc.org
AN Bissoue, F Muyard, F Bevalot, F Tillequin… - Phytochemistry, 1996 - Elsevier
The aerial parts of Chorilaena quercifolia have yielded one alkaloid, skimmianine, two common coumarins, 5,7,8-trimethoxycoumarin and marmesin, and two novel coumarins whose …
LS Shi, MVB Reddy, HJ Yan… - Journal of the Chinese …, 2006 - Wiley Online Library
A new ent‐trachylobane diterpenoid, saposebifeic acid, together with thirteen known compounds, were isolated from the roots of Sapium sebiferum. Compounds, 5,7,8‐…
VK Ahluwalia, C PRAKASH - 1977 - pascal-francis.inist.fr
CONSTITUTION AND SYNTHESIS OF 5,7-DIMETHOXY-8-HYDROXYCOUMARIN AND 5,7,8-TRIMETHOXYCOUMARIN ISOLATED FROM RUTA SP TENE 29662. CNRS Inist Pascal-…
Number of citations: 7 pascal-francis.inist.fr

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